1,2-Dioleoyl-3-stearoylglycerol

Description

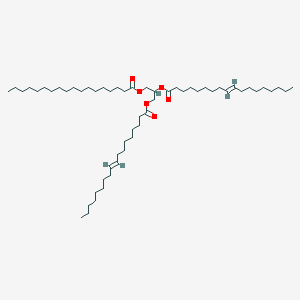

Structure

2D Structure

Propriétés

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNHWWNZNIGDAQ-CDAVXRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304862 | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410-28-8 | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 1,2 Dioleoyl 3 Stearoyl Rac Glycerol

Endogenous Synthesis Routes

The endogenous synthesis of 1,2-Dioleoyl-3-stearoyl-rac-glycerol, a specific triacylglycerol (TAG), is integrated into the complex network of cellular lipid metabolism. Its formation relies on the availability of a glycerol (B35011) backbone and the requisite fatty acids, oleic acid and stearic acid, which are then assembled through sequential enzymatic reactions.

The immediate precursor for the final step of 1,2-Dioleoyl-3-stearoyl-rac-glycerol synthesis is the diacylglycerol (DAG) intermediate, sn-1,2-dioleoylglycerol. This key intermediate can be generated through several pathways, primarily involving the enzymatic breakdown of more complex lipids.

One major source of DAG is the hydrolysis of existing triacylglycerols stored within cellular lipid droplets. Adipose triglyceride lipase (B570770) (ATGL) is a rate-limiting enzyme that initiates the breakdown of TAGs, releasing fatty acids and generating DAGs. nih.gov This process of lipolysis makes DAGs available for re-esterification into new TAG molecules.

Another significant pathway for DAG generation is the breakdown of membrane phospholipids (B1166683), such as phosphatidylinositol (PI). Specific phospholipase enzymes, like Phospholipase C, cleave the polar head group from PI, releasing sn-1,2-diacylglycerol into the cellular pool. This DAG can then enter pathways for TAG synthesis.

Once synthesized, 1,2-Dioleoyl-3-stearoyl-rac-glycerol joins the cellular triacylglycerol pool, primarily located in the core of lipid droplets. These droplets are dynamic organelles responsible for storing neutral lipids. The fate of this specific TAG is determined by the metabolic state of the cell.

Storage: In times of energy surplus, TAGs are stored within lipid droplets in tissues like adipose tissue and the liver, serving as a long-term energy reserve.

Energy Mobilization: During periods of energy demand, stored TAGs are hydrolyzed by lipases. This process releases oleic and stearic acids from the glycerol backbone. These fatty acids can then undergo β-oxidation to produce ATP.

Lipoprotein Assembly: In hepatocytes, TAGs are packaged into very low-density lipoproteins (VLDL) and secreted into the bloodstream to deliver lipids to peripheral tissues. nih.gov

The specific pool of TAG synthesized by different enzymes can be preferentially channeled towards distinct metabolic fates; for example, TAGs synthesized by the enzyme DGAT1 are preferentially channeled to oxidation, while those from DGAT2 are destined for VLDL assembly. nih.gov

Enzymatic Transformations and Regulation

The synthesis and breakdown of 1,2-Dioleoyl-3-stearoyl-rac-glycerol are tightly controlled by specific enzymes whose activity and substrate selectivity are crucial for maintaining lipid homeostasis.

The final and committed step in the de novo synthesis of triacylglycerols is catalyzed by the enzyme family of acyl-CoA:diacylglycerol acyltransferases (DGATs). mdpi.com These enzymes esterify a fatty acyl-CoA molecule to the free hydroxyl group at the sn-3 position of a diacylglycerol molecule. mdpi.com In the synthesis of 1,2-Dioleoyl-3-stearoyl-rac-glycerol, a DGAT enzyme catalyzes the following reaction:

sn-1,2-dioleoylglycerol + Stearoyl-CoA → 1,2-Dioleoyl-3-stearoyl-rac-glycerol + CoA

Mammalian cells contain two primary DGAT isoforms, DGAT1 and DGAT2, which have partially redundant but also distinct functions. nih.govresearchgate.net While both can synthesize TAG, they exhibit different substrate preferences and are involved in channeling TAGs to different metabolic pathways. nih.gov For instance, DGAT2 preferentially esterifies sn-1,3 DAG, suggesting a coordinated role with ATGL in the hydrolysis and re-esterification cycle on lipid droplets. nih.gov The activity of DGATs is a key regulatory point in TAG accumulation. mdpi.com

| Enzyme Family | Function | Role in Metabolism | Reference |

|---|---|---|---|

| Diacylglycerol Acyltransferases (DGATs) | Catalyzes the final step of TAG synthesis. | Esterifies stearoyl-CoA to a 1,2-dioleoylglycerol backbone. | mdpi.com |

| Carboxylesterases (CES) | Hydrolyzes ester bonds in lipids (lipase activity). | Breaks down TAGs into fatty acids and glycerol/glycerides. | nih.gov |

| Adipose Triglyceride Lipase (ATGL) | Initiates TAG hydrolysis. | Generates DAGs from TAGs for re-esterification or further breakdown. | nih.gov |

The breakdown, or hydrolysis, of 1,2-Dioleoyl-3-stearoyl-rac-glycerol is carried out by lipases, a class of enzymes that includes certain carboxylesterases (CES). nih.gov These enzymes catalyze the cleavage of ester bonds, releasing the constituent fatty acids and glycerol. researchgate.net The general reaction involves the addition of water across the ester linkage.

The regioselectivity of a lipase is a critical aspect of its function, referring to its ability to distinguish between the fatty acids at the primary (sn-1 and sn-3) and secondary (sn-2) positions on the glycerol backbone. dss.go.thresearchgate.net

sn-1,3 Specific Lipases: These enzymes, such as lipase from Rhizomucor miehei, selectively hydrolyze the ester bonds at the outer sn-1 and sn-3 positions. researchgate.net Acting on 1,2-Dioleoyl-3-stearoyl-rac-glycerol, such a lipase would preferentially release the stearic acid from the sn-3 position and the oleic acid from the sn-1 position, leaving sn-2-oleoylglycerol.

Non-specific Lipases: Other lipases lack regioselectivity and can hydrolyze fatty acids from all three positions, leading to a mixture of diacylglycerols, monoacylglycerols, and free glycerol. dss.go.th

The specific carboxylesterases involved and their regioselectivity determine the precise products of hydrolysis and influence the subsequent metabolic pathways these products enter.

During enzymatic processes like interesterification, which is used to modify the properties of fats and oils, a non-enzymatic phenomenon known as acyl migration can occur. This process is particularly relevant when using sn-1,3 specific lipases. The enzymatic reaction initially produces a 1,2-diacylglycerol (or 2,3-diacylglycerol) intermediate after cleaving a fatty acid from the sn-3 (or sn-1) position.

This 1,2-diacylglycerol intermediate is thermodynamically less stable than its 1,3-diacylglycerol isomer. Consequently, the acyl group at the sn-2 position can spontaneously migrate to the free sn-1 or sn-3 position, forming the more stable 1,3-diacylglycerol. nih.gov This isomerization has significant consequences:

Loss of Selectivity: It allows the sn-1,3 specific lipase to potentially act on the newly exposed sn-2 fatty acid (now in an sn-1 or sn-3 position on a different glycerol molecule after re-esterification), leading to a more randomized fatty acid distribution in the final TAG product. nih.gov

Process Conditions: The rate of acyl migration is influenced by factors such as temperature, water content, and reaction time. researchgate.net For example, increasing the reaction temperature can significantly enhance the rate of acyl migration. researchgate.net

This rearrangement can alter the intended structure of the triacylglycerol, affecting the physical and functional properties of the final lipid product. nih.gov

Glycerol Metabolism and Energy Partitioning Research

Glycerol, a fundamental three-carbon molecule, serves as the structural backbone for triacylglycerols, including 1,2-Dioleoyl-3-stearoyl-rac-glycerol. nih.govnumberanalytics.com Its metabolism is a critical nexus in cellular energy homeostasis, connecting lipid and carbohydrate pathways. numberanalytics.com Research into glycerol metabolism provides essential insights into how organisms partition carbon and energy between storage (as lipids) and immediate use (through glycolysis).

Glycerol Utilization in Microbial and Eukaryotic Systems

Glycerol serves as a vital intermediate in energy metabolism across both prokaryotic and eukaryotic domains, with many of the core mechanisms preserved throughout evolution. nih.govresearchgate.net It can be produced endogenously from the breakdown of glucose, proteins, and other glycerolipids or assimilated from external sources. nih.govresearchgate.net

In many microbial and eukaryotic systems, the primary step in glycerol catabolism is its phosphorylation to glycerol-3-phosphate (G3P) by the enzyme glycerol kinase (GyK), an ATP-dependent reaction. numberanalytics.comasm.org This G3P is a pivotal metabolite that can be directed into two major pathways:

Energy Production: G3P is oxidized to dihydroxyacetone phosphate (B84403) (DHAP) by glycerol-3-phosphate dehydrogenase. asm.orgoup.com DHAP is an intermediate in the glycolytic pathway and can be further metabolized to generate ATP and reducing equivalents. numberanalytics.comasm.org

Lipid Synthesis: G3P serves as the direct precursor for the glycerol backbone in the synthesis of glycerolipids, including triacylglycerols and phospholipids. asm.orgoup.com

Microbial systems exhibit diverse strategies for glycerol metabolism. In many bacteria, such as Pseudomonas aeruginosa, glycerol is first phosphorylated to G3P, which can then either enter central carbon metabolism or be used for the biosynthesis of membrane and storage lipids. asm.org Some bacteria possess alternative pathways; for instance, under certain conditions, Enterococcus faecalis can metabolize glycerol aerobically via the glycerol kinase pathway and anaerobically through a glycerol dehydrogenase pathway. asm.org The choice of pathway is often tightly regulated based on the availability of oxygen and other electron acceptors. nih.gov

In eukaryotes, such as the yeast Saccharomyces cerevisiae, glycerol metabolism is similarly crucial. Yeast can utilize glycerol as a sole carbon source under aerobic conditions. oup.com It also produces glycerol as a byproduct of fermentation to maintain redox balance. oup.com In trypanosomes, a group of unicellular eukaryotes, glycerol metabolism is so efficient that it can suppress the consumption of glucose, a phenomenon driven by a high-activity glycerol kinase that outcompetes the enzymes of glucose metabolism. nih.gov In mammals, glycerol released from the breakdown of dietary fats or adipose tissue is primarily taken up by the liver and kidneys, where glycerol kinase expression is high, to be used for gluconeogenesis or triacylglycerol synthesis. researchgate.net

| Feature | Microbial Systems (e.g., E. coli, Pseudomonas) | Eukaryotic Systems (e.g., S. cerevisiae, Mammals) |

|---|---|---|

| Primary Entry Enzyme | Glycerol kinase (GlpK) phosphorylates glycerol to G3P. asm.org | Glycerol kinase (GyK) phosphorylates glycerol to G3P. numberanalytics.com |

| Key Intermediate | Glycerol-3-phosphate (G3P). asm.org | Glycerol-3-phosphate (G3P). oup.com |

| Metabolic Fates of G3P | Enters glycolysis/gluconeogenesis via DHAP; used for lipid biosynthesis. asm.org | Enters glycolysis/gluconeogenesis via DHAP; precursor for glyceride lipid synthesis. oup.com |

| Pathway Diversity | Often possess multiple pathways (e.g., aerobic and anaerobic routes) depending on the species and environmental conditions. asm.orgnih.gov | Core pathway is highly conserved; regulation occurs at the level of enzyme expression and allosteric control. nih.gov |

| Primary Function | Carbon and energy source; precursor for lipid synthesis. asm.org | Energy source, precursor for lipid synthesis, and role in redox balance (in yeast) and gluconeogenesis (in mammals). researchgate.netoup.com |

Stable Isotope Tracer Studies for Metabolic Flux Analysis

To understand the dynamic nature of metabolism, researchers rely on techniques that can measure the rate of flow, or flux, of molecules through metabolic pathways. nih.gov Labeling molecules with stable isotopes to create tracers has become a gold-standard method for studying lipid metabolism in vivo. bioscientifica.combioscientifica.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies. bioscientifica.com These tracers, which contain heavier isotopes of elements like carbon (¹³C) or hydrogen (²H, deuterium), are metabolically indistinguishable from their unlabeled counterparts. bioscientifica.com

The principle of these studies involves introducing a labeled precursor into a biological system and tracking its incorporation into various metabolic products over time. nih.gov By measuring the isotopic enrichment in these products using techniques such as mass spectrometry, researchers can quantify the kinetics of lipid metabolism, including the rates of synthesis, breakdown, and interconversion. nih.govbioscientifica.com

Stable isotope tracer studies have been instrumental in elucidating the complex pathways of triacylglycerol synthesis. For example, by supplying developing soybean embryos with [¹⁴C]glycerol and [¹⁴C]acetate, researchers can trace the incorporation of the glycerol backbone and newly synthesized fatty acids into different lipid classes. oup.com Such studies have revealed that a significant portion of newly synthesized fatty acids is first incorporated into phosphatidylcholine before being transferred to the diacylglycerol pool used for triacylglycerol synthesis. oup.comnih.gov This highlights the importance of acyl editing and phospholipid interconversion in determining the final fatty acid composition of storage lipids. oup.com

Metabolic flux analysis using stable isotopes can provide quantitative data on the relative contributions of different synthetic routes. nih.gov For instance, studies in Camelina sativa using [¹⁴C]glycerol labeling demonstrated that approximately 80% of the triacylglycerol is produced from a diacylglycerol pool derived from phosphatidylcholine, with the remainder coming directly from the de novo synthesis pathway (Kennedy pathway). nih.gov This type of quantitative analysis is crucial for identifying potential bottlenecks in metabolic pathways and for designing effective strategies for metabolic engineering, such as increasing oil content in oilseed crops. aocs.org

| Isotope Tracer | Metabolic Pathway Studied | Key Findings Enabled |

|---|---|---|

| [¹³C]Acetate or [¹⁴C]Acetate | De novo fatty acid synthesis and elongation. oup.comnih.gov | Quantifies the rate of new fatty acid production and their flux into different lipid pools (e.g., phosphatidylcholine, diacylglycerol, triacylglycerol). oup.comnih.gov |

| [¹³C]Glycerol or [¹⁴C]Glycerol | Glycerolipid backbone synthesis. oup.comnih.gov | Measures the flux of the glycerol backbone, helping to distinguish between de novo triacylglycerol synthesis and pathways involving phospholipid remodeling. nih.gov |

| Deuterated Water (²H₂O) | De novo lipogenesis (synthesis of both fatty acids and glycerol backbone). | Provides an integrated measure of the synthesis rates of various components of lipids over time. |

| [¹³C]Palmitate or other labeled fatty acids | Fatty acid uptake, oxidation, and esterification. bioscientifica.com | Tracks the fate of specific fatty acids, determining whether they are oxidized for energy or stored in triacylglycerols. bioscientifica.com |

Cellular and Molecular Biological Functions of 1,2 Dioleoyl 3 Stearoyl Rac Glycerol

Roles in Membrane Dynamics and Organization

1,2-Dioleoyl-3-stearoyl-rac-glycerol, an asymmetric triacylglycerol (TAG), is a lipid molecule that, while not a classical structural component of cellular membranes, can influence the biophysical properties and organization of the lipid bilayer. Its presence, whether transient or as part of lipid droplets interacting with membranes, can modulate membrane dynamics.

Contribution to Lipid Bilayer Architecture and Fluidity

The unique structure of 1,2-Dioleoyl-3-stearoyl-rac-glycerol, with two unsaturated oleoyl (B10858665) chains and one saturated stearoyl chain, suggests it can introduce perturbations in the highly ordered structure of the phospholipid bilayer. The presence of the bulky and non-polar triacylglycerol molecule within the hydrophobic core of the membrane can alter lipid packing and, consequently, membrane fluidity.

Table 1: Potential Effects of Asymmetric Triacylglycerols on Lipid Bilayer Properties

| Biophysical Property | Potential Effect of 1,2-Dioleoyl-3-stearoyl-rac-glycerol | Rationale |

| Membrane Fluidity | Localized increase | The bulky nature and unsaturated oleoyl chains disrupt ordered lipid packing. |

| Bilayer Thickness | Localized increase | Accommodation of the TAG molecule within the hydrophobic core can cause a localized thickening of the bilayer. |

| Lipid Packing | Disruption of ordered packing | The asymmetric and non-polar structure interferes with the tight packing of phospholipid acyl chains. |

| Lateral Organization | Inducement of lipid domains | Limited miscibility with phospholipids (B1166683) can lead to the formation of TAG-rich domains or blisters. |

Interactions with Other Membrane Lipids, Forming Mixed Micelles or Bilayers

The interaction of 1,2-Dioleoyl-3-stearoyl-rac-glycerol with other membrane lipids, such as phospholipids and cholesterol, is governed by its amphipathic nature, albeit being predominantly hydrophobic. While not forming bilayers on their own, triacylglycerols can be incorporated into phospholipid bilayers to a limited extent. Beyond this limit, they can phase-separate to form emulsified microdroplets or lipid lenses within the bilayer.

In the context of digestion and absorption, triacylglycerols interact with bile salts and phospholipids to form mixed micelles. This process is crucial for the transport of dietary fats through the aqueous environment of the intestine to the surface of enterocytes for absorption. While 1,2-Dioleoyl-3-stearoyl-rac-glycerol is a dietary fat, its direct role in forming mixed micelles within a cellular membrane context is less defined. However, in pathological conditions or states of lipid overload, the accumulation of triacylglycerols within cells can lead to the formation of lipid droplets that interact with organellar membranes, potentially influencing their composition and function.

The phase behavior of mixtures of triacylglycerols and phospholipids can be complex, exhibiting eutectic behavior or the formation of distinct phases. The specific interactions would be dependent on the fatty acid composition of both the triacylglycerol and the phospholipids, as well as temperature and the presence of other molecules like cholesterol.

Table 2: Phase Behavior of Triacylglycerol-Phospholipid Mixed Systems

| System Composition | Observed Phase Behavior | Significance |

| Low Triacylglycerol Concentration | Incorporation into phospholipid bilayer | Minor alterations to membrane properties. |

| High Triacylglycerol Concentration | Phase separation, formation of lipid droplets/lenses | Significant impact on membrane structure and potential for altered cell function. |

| Triacylglycerols with Bile Salts and Phospholipids | Formation of mixed micelles | Essential for dietary fat absorption. |

Intracellular Signaling Pathways and Modulation

While primarily known for their role in energy storage, triacylglycerols and their metabolic derivatives can also participate in cellular signaling. The hydrolysis of 1,2-Dioleoyl-3-stearoyl-rac-glycerol can yield signaling molecules that modulate various intracellular pathways.

Activation of Protein Kinase C (PKC) as a Secondary Messenger Analogue

A crucial aspect of the signaling potential of 1,2-Dioleoyl-3-stearoyl-rac-glycerol lies in its potential to be a source of 1,2-diacylglycerol (DAG). Lipases within the cell can hydrolyze the ester bond at the sn-3 position, releasing stearic acid and generating 1,2-dioleoyl-sn-glycerol (B52968). This specific diacylglycerol is a well-established second messenger that plays a critical role in activating conventional and novel isoforms of Protein Kinase C (PKC).

Upon its generation at the cell membrane, 1,2-dioleoyl-sn-glycerol, in conjunction with phosphatidylserine (B164497) and calcium (for conventional PKCs), recruits PKC from the cytosol to the membrane and allosterically activates its kinase domain. This activation is a pivotal event in numerous signaling cascades. Therefore, while 1,2-Dioleoyl-3-stearoyl-rac-glycerol itself is not a direct PKC activator, its metabolic conversion to 1,2-dioleoyl-sn-glycerol positions it as a potential precursor for a key signaling molecule.

Table 3: Protein Kinase C Isoforms and Their Activation

| PKC Isoform Class | Examples | Activators |

| Conventional (cPKC) | α, βI, βII, γ | Diacylglycerol, Ca²⁺, Phosphatidylserine |

| Novel (nPKC) | δ, ε, η, θ | Diacylglycerol, Phosphatidylserine |

| Atypical (aPKC) | ζ, ι/λ | Not activated by Diacylglycerol or Ca²⁺ |

Modulation of Cellular Signaling Cascades

The activation of PKC by 1,2-dioleoyl-sn-glycerol derived from 1,2-Dioleoyl-3-stearoyl-rac-glycerol can initiate a cascade of phosphorylation events that modulate the activity of numerous downstream proteins. These signaling cascades are integral to a wide array of cellular processes.

Furthermore, the fatty acids released from the hydrolysis of 1,2-Dioleoyl-3-stearoyl-rac-glycerol, namely oleic acid and stearic acid, can also function as signaling molecules. They can act as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and can also be incorporated into other lipids, thereby altering the signaling landscape of the cell.

Implications in Fundamental Cellular Responses

The modulation of signaling cascades by the metabolites of 1,2-Dioleoyl-3-stearoyl-rac-glycerol has significant implications for fundamental cellular responses. The activation of PKC is known to regulate processes such as cell proliferation, differentiation, apoptosis, and migration. For instance, different PKC isoforms can have opposing effects on cell growth, with some promoting proliferation and others inducing cell cycle arrest or apoptosis.

Table 4: Potential Cellular Responses Modulated by Metabolites of 1,2-Dioleoyl-3-stearoyl-rac-glycerol

| Cellular Response | Potential Modulating Metabolite | Signaling Pathway Implication |

| Cell Proliferation | 1,2-Dioleoyl-sn-glycerol, Oleic Acid | PKC activation, MAPK/ERK pathway |

| Differentiation | 1,2-Dioleoyl-sn-glycerol | PKC-dependent signaling |

| Apoptosis | 1,2-Dioleoyl-sn-glycerol, Stearic Acid | Regulation of Bcl-2 family proteins, caspase activation |

| Inflammation | Oleic Acid | Modulation of NF-κB signaling |

Macromolecular Interactions

Modulation of Protein Function through Membrane Association

The lipid composition of cellular membranes is a critical determinant of the function of embedded and associated proteins. Lipids can influence protein activity through direct binding or by altering the physical properties of the membrane, such as thickness, curvature, and lateral pressure.

It is hypothesized that as a constituent of a lipid bilayer, 1,2-Dioleoyl-3-stearoyl-rac-glycerol could participate in the formation of specific lipid microdomains, often referred to as lipid rafts. These domains can selectively include or exclude certain membrane proteins, thereby regulating their interactions and signaling functions. However, without direct experimental evidence, the specific role of 1,2-Dioleoyl-3-stearoyl-rac-glycerol in modulating protein function remains speculative.

Interactions with Nucleic Acids in Cellular Processes

The interaction between lipids and nucleic acids is a fundamental area of research, particularly in the context of gene delivery and the cellular transport of genetic material. Cationic lipids are well-known for their ability to form complexes, or lipoplexes, with negatively charged nucleic acids like DNA and RNA, facilitating their entry into cells.

As a neutral triglyceride, 1,2-Dioleoyl-3-stearoyl-rac-glycerol is not expected to interact directly with nucleic acids through strong electrostatic interactions. However, it could play a role as a "helper lipid" in lipid-based formulations. In such systems, helper lipids can influence the stability, structure, and fusogenicity of the lipid nanoparticles, thereby affecting the efficiency of nucleic acid delivery.

Research on other neutral lipids has shown that they can impact the packing of lipid assemblies and the fluidity of membranes, which are critical factors for the release of nucleic acids into the cytoplasm. For example, the inclusion of certain triglycerides in lipid formulations has been shown to enhance transfection efficiency. It is plausible that 1,2-Dioleoyl-3-stearoyl-rac-glycerol could have similar effects, but dedicated studies are required to confirm this.

Advanced Analytical Methodologies for 1,2 Dioleoyl 3 Stearoyl Rac Glycerol Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of complex lipid mixtures. High-performance liquid chromatography and thin-layer chromatography are particularly valuable for the analysis of 1,2-Dioleoyl-3-stearoyl-rac-glycerol.

High-Performance Liquid Chromatography (HPLC) for Isomer and Enantiomer Resolution

HPLC offers high resolution and is indispensable for separating the closely related isomers and enantiomers of triacylglycerols.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation of positional isomers of triacylglycerols, such as 1,2-Dioleoyl-3-stearoyl-rac-glycerol (OOS) and its isomer 1,3-Dioleoyl-2-stearoyl-rac-glycerol (OSO). The separation is primarily based on the partition of the molecules between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The retention of TAGs in RP-HPLC is influenced by their equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds. For positional isomers with the same ECN, the elution order is determined by the position of the unsaturated fatty acids on the glycerol (B35011) backbone. A generally observed rule is that TAG isomers with an unsaturated fatty acid at the sn-2 position elute earlier than their counterparts with the unsaturated fatty acid at the sn-1 or sn-3 position. nih.gov This is because the ester linkages at the primary positions (sn-1 and sn-3) allow the acyl chains to interact more freely with the stationary phase, leading to stronger retention.

Mobile phases commonly used for the separation of TAG isomers consist of acetonitrile (B52724) modified with solvents like 2-propanol, ethanol, or acetone. nih.gov The choice of modifier and the column temperature are critical parameters that need to be optimized for achieving baseline separation of closely related isomers. nih.gov

Table 1: Representative RP-HPLC Separation of Triacylglycerol Positional Isomers

| Triacylglycerol Isomer | Common Abbreviation | Typical Elution Order | Rationale for Elution Order |

|---|---|---|---|

| 1,2-Dioleoyl-3-stearoyl-glycerol | OOS | 2 | Stearic acid at sn-3 allows for less interaction with the stationary phase compared to the isomer with stearic acid at sn-2. |

This table is illustrative and the exact retention times and resolution can vary based on specific chromatographic conditions.

Similarly, RP-HPLC is effective in separating diacylglycerol (DAG) positional isomers, such as 1,2-dioleoyl-sn-glycerol (B52968) and 1,3-dioleoyl-glycerol. The elution order generally follows the principle that 1,3-isomers elute before their 1,2-counterparts. nih.govresearchgate.net

Due to the chirality at the sn-2 position of the glycerol backbone when different fatty acids are present at the sn-1 and sn-3 positions, 1,2-Dioleoyl-3-stearoyl-rac-glycerol exists as a pair of enantiomers: sn-1,2-Dioleoyl-3-stearoyl-glycerol and sn-2,3-Dioleoyl-1-stearoyl-glycerol. The separation of these enantiomers is a significant analytical challenge that can be addressed by chiral HPLC.

Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose (B213188) and amylose, have proven to be effective for the resolution of TAG enantiomers. bohrium.comnih.gov Columns such as CHIRALPAK® and CHIRALCEL® are frequently employed for this purpose. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Successful enantiomeric separation of TAGs often requires the presence of both saturated and unsaturated fatty acids in the molecule. researchgate.net For instance, a mixture of TAG isomers including sn-SSO (sn-1,2-Distearoyl-3-oleoyl-glycerol) and sn-OSS (sn-1-Ooleoyl-2,3-distearoyl-glycerol) has been successfully resolved into its components, demonstrating the capability of this technique for analyzing molecules structurally similar to 1,2-Dioleoyl-3-stearoyl-rac-glycerol. bohrium.comnih.gov

Table 2: Chiral HPLC Resolution of a Triacylglycerol Analogue to 1,2-Dioleoyl-3-stearoyl-rac-glycerol

| Isomer/Enantiomer | Common Abbreviation | Elution Order | Chromatographic Column | Mobile Phase |

|---|---|---|---|---|

| sn-1,2-Distearoyl-3-oleoyl-glycerol | sn-SSO | 2 | CHIRALPAK® IF-3 | Acetonitrile |

| sn-1-Oleoyl-2,3-distearoyl-glycerol | sn-OSS | 2 | CHIRALPAK® IF-3 | Acetonitrile |

Data compiled from published research on analogous compounds. bohrium.comnih.gov The elution order of sn-SSO and sn-OSS may overlap depending on the specific conditions.

Thin-Layer Chromatography (TLC) in Lipid Fractionation and Purity Assessment

Thin-layer chromatography (TLC) is a versatile, rapid, and cost-effective technique for the separation of lipids into different classes and for assessing the purity of a sample. For the analysis of 1,2-Dioleoyl-3-stearoyl-rac-glycerol, TLC on silica (B1680970) gel plates is commonly used.

The separation is based on the principle of adsorption chromatography, where lipids are separated based on their polarity. A nonpolar mobile phase, typically a mixture of hexane, diethyl ether, and a small amount of acetic acid, is used to develop the chromatogram. researchgate.netgerli.comrockefeller.eduseafdec.org In such a system, nonpolar lipids like triacylglycerols migrate further up the plate, resulting in higher retention factor (Rf) values, while more polar lipids, such as diacylglycerols and monoacylglycerols, have lower Rf values.

TLC is particularly useful for the initial fractionation of a lipid extract to isolate the triacylglycerol fraction before more detailed analysis by HPLC or mass spectrometry. It also serves as a quick method to check for the presence of impurities like free fatty acids, diacylglycerols, or other lipid classes.

Table 3: Typical Rf Values of Lipid Classes on Silica Gel TLC

| Lipid Class | Typical Mobile Phase | Approximate Rf Value |

|---|---|---|

| Cholesterol Esters | Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v) | 0.8 - 0.9 |

| Triacylglycerols | Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v) | 0.6 - 0.7 researchgate.net |

| Free Fatty Acids | Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v) | 0.4 - 0.5 |

| Diacylglycerols | Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v) | 0.2 - 0.3 |

| Monoacylglycerols | Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v) | 0.1 - 0.2 |

Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.

Mass Spectrometry-Based Lipidomics Approaches

Mass spectrometry (MS) is a highly sensitive and specific technique that provides detailed structural information about lipids. When coupled with chromatographic methods or used in a high-throughput manner, it is a cornerstone of modern lipidomics.

Shotgun Lipidomics for High-Throughput Analysis

Shotgun lipidomics is a powerful, high-throughput approach that involves the direct infusion of a total lipid extract into a mass spectrometer, typically using electrospray ionization (ESI), without prior chromatographic separation. This method allows for the rapid and comprehensive profiling of hundreds of lipid species in a complex sample.

For the analysis of triacylglycerols like 1,2-Dioleoyl-3-stearoyl-rac-glycerol, the sample is often infused with a lithium salt, which facilitates the formation of lithiated adducts, [M+Li]+. These adducts are stable and provide clear molecular weight information.

Subsequent tandem mass spectrometry (MS/MS) analysis of the precursor ion allows for the identification of the constituent fatty acids. Collision-induced dissociation (CID) of the [M+Li]+ ion results in the neutral loss of each fatty acid, producing characteristic fragment ions. The masses of these neutral losses correspond to the molecular weights of the fatty acids, enabling the determination of the fatty acid composition of the TAG. For 1,2-Dioleoyl-3-stearoyl-rac-glycerol, neutral losses corresponding to oleic acid and stearic acid would be observed.

Table 4: Expected Mass Spectrometric Data for 1,2-Dioleoyl-3-stearoyl-rac-glycerol in Shotgun Lipidomics

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C57H108O6 |

| Molecular Weight | 888.52 g/mol |

| Precursor Ion (Lithiated Adduct) | [M+Li]+ = m/z 895.8 |

| MS/MS Fragmentation (Neutral Loss) | |

| Neutral Loss of Oleic Acid (C18H34O2) | 282.25 Da |

| Neutral Loss of Stearic Acid (C18H36O2) | 284.27 Da |

| Characteristic Fragment Ions | |

| [M+Li - C18H34O2]+ | m/z 613.55 |

m/z values are calculated based on the most common isotopes.

This high-throughput technique is particularly valuable for comparative lipidomics studies, where changes in the abundance of specific TAG species across different samples can be rapidly assessed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Species Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of complex lipid mixtures, enabling the separation and identification of individual TAG species like 1,2-Dioleoyl-3-stearoyl-rac-glycerol. nih.govnih.gov This method couples the high-resolution separation capabilities of liquid chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), with the sensitive and specific detection of mass spectrometry. bohrium.com

In the analysis of TAGs, a non-aqueous reversed-phase liquid chromatography method is often employed. bohrium.com For a compound such as 1,2-Dioleoyl-3-stearoyl-rac-glycerol, which contains two unsaturated oleoyl (B10858665) chains and one saturated stearoyl chain, its retention time will be influenced by both its carbon number and the degree of unsaturation. The separation allows it to be distinguished from its isomers, such as 1,3-Dioleoyl-2-stearoyl-rac-glycerol, and other TAGs present in a sample.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for TAG analysis. nih.govnih.gov In positive ion mode, TAGs like 1,2-Dioleoyl-3-stearoyl-rac-glycerol typically form adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). acs.org High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the accurate mass of the precursor ion, confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the selected precursor ion, providing structural information about the constituent fatty acids. unitn.it

| Parameter | Description | Typical Observation |

|---|---|---|

| Chromatography | Reversed-Phase HPLC | Separation based on hydrophobicity; distinguishes isomers. |

| Ionization Mode | Positive ESI or APCI | Formation of [M+NH₄]⁺ or [M+Na]⁺ adducts. |

| Precursor Ion (m/z) | [C₅₇H₁₀₆O₆+Na]⁺ | Expected m/z ≈ 909.79 |

| Fragmentation | MS/MS analysis | Yields characteristic fragment ions corresponding to the loss of fatty acid chains. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Triacylglycerol Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique for the analysis of TAGs and whole oils. acs.orgimrpress.com This method involves co-crystallizing the analyte with a matrix material on a target plate. A pulsed laser irradiates the spot, causing desorption and ionization of the analyte, which is then accelerated into a time-of-flight mass analyzer. aocs.org

For TAG analysis, MALDI is considered a "soft ionization" technique, typically producing singly charged, sodiated molecules ([M+Na]⁺) with minimal fragmentation. acs.orgaocs.org This makes it highly suitable for determining the molecular weight distribution of TAGs in a mixture. The resolution is generally sufficient to separate TAGs that differ by a single double bond. acs.org The analysis of 1,2-Dioleoyl-3-stearoyl-rac-glycerol by MALDI-TOF MS would yield a prominent peak corresponding to its sodiated adduct. The high-energy collision-induced dissociation capability of MALDI-TOF/TOF systems can be used to obtain product-ion mass spectra for structural confirmation. nih.govacs.org This allows for the determination of the fatty acid composition without prior chromatographic separation. nih.gov

| Feature | Description | Relevance to 1,2-Dioleoyl-3-stearoyl-rac-glycerol |

|---|---|---|

| Ionization | Soft ionization, forms [M+Na]⁺ adducts | Provides a clear molecular ion peak at m/z ≈ 909.79. |

| Speed | Rapid analysis | Suitable for high-throughput screening of oils and fats containing the target TAG. |

| Fragmentation | Minimal prompt fragmentation; can be induced (TOF/TOF) | Primary spectrum is simple; MS/MS provides structural data. nih.gov |

| Reproducibility | Good shot-to-shot reproducibility | Allows for quantitative analysis. acs.org |

Collision-Induced Dissociation (CID) Tandem Mass Spectrometry for Structural Elucidation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique essential for the structural elucidation of TAGs, including the determination of fatty acid composition and their positions on the glycerol backbone. nih.gov In a CID experiment, a specific precursor ion, such as the [M+Na]⁺ adduct of 1,2-Dioleoyl-3-stearoyl-rac-glycerol, is isolated and then fragmented by collisions with an inert gas. nih.gov

The resulting product ions are characteristic of the original molecule's structure. For TAGs, the most informative fragments arise from the neutral loss of a fatty acid as a free acid or a ketene, along with the corresponding diacylglycerol-like fragment ion. The relative abundance of ions resulting from the loss of the fatty acid from the sn-2 position versus the sn-1/3 positions can help distinguish between regioisomers. Generally, the loss of the fatty acid from the sn-2 position is less favored. Therefore, for 1,2-Dioleoyl-3-stearoyl-rac-glycerol, the loss of oleic acid would be expected to produce a more abundant fragment ion than the loss of stearic acid, helping to confirm the sn-3 position of the stearoyl group. The combination of CID with other techniques like ozone-induced dissociation (OzID) can further pinpoint the location of double bonds within the fatty acyl chains. nih.govacs.org

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Interpretation |

|---|---|---|---|

| ~909.8 | Oleic Acid (C₁₈H₃₄O₂) | ~627.5 | Loss of oleic acid from sn-1 or sn-2 position. |

| ~909.8 | Stearic Acid (C₁₈H₃₆O₂) | ~625.5 | Loss of stearic acid from sn-3 position. |

Imaging Mass Spectrometry Coupled with Stable Isotope Tracers

Imaging Mass Spectrometry allows for the visualization of the spatial distribution of lipids directly in tissue sections. When combined with the administration of stable isotope-labeled tracers, this technique becomes a powerful tool for studying the dynamics of lipid metabolism in vivo. isotope.comnih.gov For instance, a stable isotope-labeled precursor, such as ¹³C-oleic acid or ¹³C-stearic acid, could be administered to an organism.

The subsequent incorporation of these labeled fatty acids into 1,2-Dioleoyl-3-stearoyl-rac-glycerol can be tracked over time and space within different tissues. Mass spectrometry imaging would detect both the endogenous (unlabeled) TAG and the newly synthesized, labeled TAG. By analyzing the ratio of labeled to unlabeled species, researchers can map the anatomical locations of its synthesis, transport, and storage. isotope.comsemanticscholar.org This approach provides unique insights into the metabolic fate and physiological roles of specific TAG molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

1D and 2D NMR Techniques for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural characterization of molecules in solution. mdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can provide a complete picture of the covalent structure of 1,2-Dioleoyl-3-stearoyl-rac-glycerol. nih.gov

The ¹H NMR spectrum provides information on the different types of protons in the molecule. nih.gov Key signals include those for the terminal methyl protons, the methylene (B1212753) chain protons, the allylic and bis-allylic protons of the oleoyl chains, the olefinic protons, and the protons of the glycerol backbone. The signals for the glycerol moiety are particularly important for determining the regiochemistry. The protons on the sn-1 and sn-3 carbons are diastereotopic and will show distinct signals from the proton on the sn-2 carbon. researchgate.net

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. mdpi.com The carbonyl carbons of the ester groups at the sn-1/3 and sn-2 positions exhibit slightly different chemical shifts, allowing for their differentiation. nih.gov Two-dimensional NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the assignment of all signals and verifying the precise structure, including the positions of the oleoyl and stearoyl chains on the glycerol backbone. nih.govmdpi.com

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Glycerol CH₂ (sn-1,3) | ~4.1-4.3 | ~62.1 |

| Glycerol CH (sn-2) | ~5.25 | ~68.9 |

| Olefinic CH=CH (Oleoyl) | ~5.34 | ~129-130 |

| Carbonyl C=O (sn-1,3) | - | ~173.2 |

| Carbonyl C=O (sn-2) | - | ~172.8 |

| Terminal CH₃ | ~0.88 | ~14.1 |

Solid-State NMR (e.g., CP/MAS-NMR) for Polymorphic Characterization

Triacylglycerols are known to exhibit polymorphism, meaning they can crystallize in different forms (α, β', β) with distinct molecular packing and physical properties. news-medical.net Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing these polymorphic forms. nih.govresearchgate.net Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are particularly useful. mdpi.com

In the solid state, broad spectral lines resulting from dipolar couplings and chemical shift anisotropy are narrowed by MAS. The CP technique enhances the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant ¹H nuclei. mdpi.com The ¹³C chemical shifts of TAGs are sensitive to the crystalline packing and molecular conformation. nih.gov Therefore, different polymorphs of 1,2-Dioleoyl-3-stearoyl-rac-glycerol will give rise to distinct ¹³C CP/MAS NMR spectra. nih.gov Additionally, NMR relaxation parameters, such as the spin-lattice relaxation time (T₁), are sensitive to molecular mobility and can be used to distinguish between different crystalline and amorphous phases. nih.govacs.org This information is critical for understanding the physical behavior of fats, such as their melting profiles and texture.

Thermophysical and Crystallographic Techniques for Phase Behavior Studies

The phase behavior of 1,2-Dioleoyl-3-stearoyl-rac-glycerol, a triacylglycerol (TAG), is critical to understanding its physical properties and functionality. The arrangement of the fatty acid molecules on the glycerol backbone allows for complex crystalline structures and phase transitions. Advanced analytical techniques are employed to elucidate these characteristics.

Differential Scanning Calorimetry (DSC) in Thermal Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to investigate the thermal properties of fats and oils by measuring the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov This method is highly effective for studying the melting and crystallization behavior of triacylglycerols (TAGs) like 1,2-Dioleoyl-3-stearoyl-rac-glycerol, revealing information about phase transitions, polymorphism, and purity. researchgate.nethitachi-hightech.comscilit.com

When analyzing TAGs, DSC thermograms show peaks corresponding to the energy absorbed (endothermic) or released (exothermic) during phase transitions. researchgate.net For instance, the melting of different polymorphic forms—unstable forms like α and β', and the most stable β form—occurs at distinct temperatures. nih.gov The analysis of 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS), an asymmetric TAG, in mixtures with symmetric TAGs like 1,3-distearoyl-2-oleoyl-glycerol (SOS), demonstrates complex thermal behavior. researchgate.netakjournals.com DSC heating thermograms of such mixtures reveal distinct melting peaks for the different metastable forms, which can be influenced by the heating rate. researchgate.net

The thermal analysis of TAG mixtures often involves controlled heating and cooling cycles. researchgate.net The data obtained, such as onset temperature, peak maximum, and enthalpy of fusion (ΔH), provides a detailed profile of the thermal events. For example, exothermic peaks on cooling represent crystallization, while endothermic peaks on heating correspond to melting processes. researchgate.net Some thermograms may also show exothermic events during heating, which indicate a polymorphic transition from a less stable to a more stable crystal form before final melting. researchgate.net

Table 1: Illustrative DSC Thermal Events for Triacylglycerol Polymorphs

| Thermal Event | Type | Temperature Range (°C) | Enthalpy (ΔH) (J/g) | Description |

|---|---|---|---|---|

| Crystallization (α form) | Exothermic | 5 - 15 | -40 to -60 | Initial crystallization from the melt into the least stable form. |

| α → β' Transition | Exothermic | 15 - 25 | -10 to -25 | Reorganization from the α polymorph to the more stable β' form. |

| Melting (β' form) | Endothermic | 25 - 35 | 70 to 90 | Melting of the intermediate stability β' polymorph. |

| β' → β Transition | Exothermic | 30 - 40 | -5 to -15 | Transformation from the β' form to the most stable β polymorph. |

| Melting (β form) | Endothermic | 40 - 50 | 100 to 130 | Final melting of the most stable β polymorph. |

Note: The values in this table are illustrative and represent typical ranges for mixed-acid triacylglycerols. Actual values for 1,2-Dioleoyl-3-stearoyl-rac-glycerol may vary based on purity and experimental conditions.

X-ray Diffraction (XRD) and Synchrotron Radiation X-ray Diffraction (SR-XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the crystalline structure of TAGs, providing detailed information on their polymorphism. usu.eduusu.eduresearchgate.net The different polymorphic forms (α, β', and β) are characterized by the specific way the hydrocarbon chains of the fatty acids pack in the crystal lattice. usu.edupolito.it XRD patterns provide two key pieces of information: short spacings and long spacings.

Short spacings are indicative of the cross-sectional packing of the fatty acid chains (the subcell structure). researchgate.net

The α form exhibits a single short-spacing peak around 4.15 Å, corresponding to a loose hexagonal (H) packing. researchgate.net

The β' form typically shows two strong peaks around 3.8 Å and 4.2 Å, indicating a more ordered orthorhombic perpendicular (O⊥) packing. researchgate.net

The β form , the most stable polymorph, is characterized by a strong reflection near 4.6 Å, which signifies a dense triclinic parallel (T∥) packing. researchgate.net

Long spacings relate to the thickness of the crystal layers, which can be double-chain length (2L) or triple-chain length (3L) stacking, depending on the arrangement of the TAG molecules. researchgate.net

Synchrotron Radiation X-ray Diffraction (SR-XRD) offers significant advantages over conventional laboratory XRD, including much higher flux and brilliance. nih.govspringernature.comsynchrotron.org.au This allows for real-time investigation of rapid polymorphic transitions during heating, cooling, or shearing processes. nih.govnih.gov For instance, SR-XRD can be used to monitor the transformation of an unstable polymorph, crystallized from the melt, into more stable forms upon heating. nih.govresearchgate.net Studies on mixtures containing asymmetric TAGs like 1,2-dioleoyl-3-stearoyl-sn-glycerol have utilized SR-XRD to observe crystallization, transformation, and melting of metastable forms during controlled temperature changes. researchgate.net

Table 2: Characteristic X-ray Diffraction Spacings for TAG Polymorphs

| Polymorph | Chain Packing (Subcell) | Short Spacing(s) (Å) | Long Spacing |

|---|---|---|---|

| α (alpha) | Hexagonal | ~ 4.15 | 2L or 3L |

| β' (beta-prime) | Orthorhombic Perpendicular | ~ 3.8 and ~ 4.2 | 2L or 3L |

| β (beta) | Triclinic Parallel | ~ 4.6 | 2L or 3L |

Source: Data compiled from multiple crystallographic studies of triacylglycerols. researchgate.net

Raman Spectroscopy for Molecular Conformation and Phase Transitions

Raman spectroscopy is a powerful vibrational spectroscopy technique used to probe the molecular structure and conformational order of TAGs. researchgate.net It is non-destructive and provides detailed information about the hydrocarbon chain packing, the conformation of the glycerol backbone, and the environment of the ester carbonyl groups. researchgate.netrsc.org This technique is particularly sensitive to the subtle molecular rearrangements that occur during polymorphic and phase transitions. polito.itnih.gov

Specific regions of the Raman spectrum serve as fingerprints for different structural features:

C-H Stretching Region (2700–3000 cm⁻¹): The relative intensities and shapes of peaks in this region, particularly the symmetric and antisymmetric CH₂ stretching modes, are sensitive to the intramolecular order and packing of the hydrocarbon chains. researchgate.netnih.gov Changes in these bands can indicate a transition from a crystalline (ordered) to a liquid-like (disordered) state. nih.gov

C=O Ester Carbonyl Stretching Region (1700–1780 cm⁻¹): The position and number of peaks in this region provide insight into the conformation and local environment of the ester groups at the glycerol backbone. researchgate.net Different polymorphs often exhibit distinct C=O stretching patterns due to variations in crystal packing. researchgate.net For example, a shift from ~1730 cm⁻¹ in a crystal form to ~1750 cm⁻¹ in an amorphous state can be observed. nih.gov

CH₂ Scissoring and Twisting Region (~1400-1500 cm⁻¹): The presence of a doublet around 1440 cm⁻¹ and 1470 cm⁻¹ is a marker for a crystalline form. In a liquid or amorphous state, these bands often merge into a single, broader band. nih.govmdpi.com

C-C Skeletal Stretching Region (~1000–1150 cm⁻¹): This region is sensitive to the ratio of trans to gauche conformers in the acyl chains. An increase in the intensity of certain bands (e.g., near 1130 cm⁻¹) indicates a higher degree of all-trans conformation, which is characteristic of a well-ordered crystalline state. researchgate.net

By monitoring these spectral regions as a function of temperature, Raman spectroscopy can track phase transitions in real-time, complementing data from DSC and XRD. polito.it

Table 3: Key Raman Spectral Regions for TAG Characterization

| Wavenumber Region (cm⁻¹) | Vibrational Mode | Structural Information |

|---|---|---|

| 2700 - 3000 | C-H stretching | Intramolecular order, hydrocarbon chain packing |

| 1700 - 1780 | C=O ester carbonyl stretching | Glycerol backbone conformation, local polarity |

| 1400 - 1500 | CH₂ scissoring/twisting | Intermolecular chain packing, crystallinity |

| 1000 - 1150 | C-C skeletal stretching | trans/gauche conformation ratio of acyl chains |

Source: Information based on vibrational spectroscopy studies of lipids. researchgate.netnih.gov

Synthetic Strategies and Production for Research Applications

Chemoenzymatic and Stereospecific Synthesis of 1,2-Dioleoyl-3-stearoyl-rac-glycerol and Related Glycerolipids

The synthesis of structured triacylglycerols (STAGs) such as 1,2-Dioleoyl-3-stearoyl-rac-glycerol is not achievable through simple chemical methods, which lack the necessary regioselectivity. acs.org Chemoenzymatic approaches, which combine chemical reactions with highly specific enzymatic catalysis, are employed to control the placement of fatty acids on the glycerol (B35011) backbone. acs.orgresearchgate.net Lipases, particularly those with sn-1,3 specificity, are crucial biocatalysts in these strategies. acs.orgnih.gov These enzymes selectively catalyze reactions at the outer (sn-1 and sn-3) positions of the glycerol moiety, leaving the sn-2 position intact. acs.orgacs.org

A common strategy involves a multi-step process:

Preparation of a sn-1,3 Diacylglycerol : The synthesis can start with the enzymatic esterification of glycerol with a specific fatty acid at the sn-1 and sn-3 positions. For instance, 1,3-diolein (B152344) can be synthesized by reacting glycerol with oleic acid derivatives using a 1,3-specific lipase (B570770) like Novozym 435. nih.gov

Esterification of the sn-2 Position : The resulting 1,3-diacylglycerol is then esterified with a different fatty acid at the free sn-2 position. This step can be performed chemically or enzymatically, using a lipase that can acylate the secondary hydroxyl group. researchgate.net

Acylation of the Final Position : To produce 1,2-Dioleoyl-3-stearoyl-rac-glycerol, a different pathway would be necessary, likely starting with a precursor that allows for the specific placement of two oleoyl (B10858665) groups and one stearoyl group. This could involve protecting groups and sequential enzymatic reactions to build the desired structure.

The choice of lipase is critical for the success of the synthesis. researchgate.net Enzymes like those from Rhizomucor miehei (Lipozyme RM IM) and Burkholderia cepacia are well-documented for their 1,3-specificity in producing structured lipids. researchgate.netacs.orgnih.gov Reaction conditions such as temperature, substrate molar ratio, and the presence or absence of solvents are optimized to maximize yield and purity. acs.orgnih.gov For example, studies on lipase-catalyzed acidolysis have shown that increasing the reaction temperature from 40 to 70 °C can increase the incorporation of the desired fatty acid by approximately 20%. nih.gov

These stereospecific synthesis methods are vital because the position of fatty acids in a TAG molecule significantly influences its physical properties and metabolic fate. nih.govutu.ficambridge.org

Table 1: Key Enzymes in Chemoenzymatic Synthesis of Structured Triacylglycerols

| Enzyme | Source Organism | Specificity | Typical Application |

|---|---|---|---|

| Lipozyme RM IM | Rhizomucor miehei | sn-1,3 specific | Acidolysis and interesterification of oils to produce STAGs. acs.orgnih.gov |

| Novozym 435 | Candida antarctica Lipase B | Non-specific (often used for specific steps) | Esterification of diacylglycerols; synthesis of fatty acid esters. nih.gov |

| Amano PS-D | Burkholderia cepacia | sn-1,3 specific | Esterification of 1,3-diacylglycerols in organic solvents. researchgate.net |

Preparation of Deuterated Analogs for Tracer and Lipidomic Profiling Studies

Stable isotope-labeled lipids are indispensable tools for investigating lipid metabolism in vivo. nih.govnih.govbioscientifica.com Deuterated analogs of 1,2-Dioleoyl-3-stearoyl-rac-glycerol, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), serve as tracers that can be distinguished from their unlabeled counterparts by mass spectrometry. bioscientifica.commdpi.com This allows researchers to track the absorption, transport, distribution, and breakdown of specific TAG molecules within a biological system. nih.govnih.gov

The synthesis of these deuterated analogs can be achieved through several methods:

Using Labeled Precursors : A common approach is to use a deuterated glycerol backbone in the chemical or chemoenzymatic synthesis pathway. For example, 1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5, in which five deuterium atoms are incorporated into the glycerol moiety, is a commercially available standard for such studies. lgcstandards.com

Metabolic Labeling : Another method involves providing cells or organisms with a simple deuterated precursor, such as deuterated water (D₂O). researchgate.net During de novo lipogenesis, the deuterium is incorporated into newly synthesized fatty acids and glycerol, leading to labeled TAGs. researchgate.netresearchgate.net

These labeled tracers are central to lipidomic profiling studies. nih.govmonash.edu By administering a known amount of the deuterated TAG and collecting biological samples (e.g., plasma) over time, scientists can measure the rate of appearance and clearance of the tracer, providing quantitative data on metabolic pathways. nih.govisotope.com This methodology is crucial for understanding how lipid metabolism is altered in various physiological and disease states. bioscientifica.com The use of stable isotopes is considered safe, allowing for studies in diverse populations. bioscientifica.com

Development and Application of High-Purity Reference Standards for Analytical Research

Accurate and reliable lipid analysis depends on the availability of high-purity reference standards. nih.govnih.gov 1,2-Dioleoyl-3-stearoyl-rac-glycerol is available as a high-purity analytical standard (typically ≥98% purity), which is essential for both qualitative and quantitative research. caymanchem.combiomol.com

The primary applications of these reference standards include:

Compound Identification : In complex biological or food samples, TAGs are often analyzed using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). gerli.comcreative-proteomics.com A pure standard of 1,2-Dioleoyl-3-stearoyl-rac-glycerol allows for unambiguous identification by comparing retention times and mass spectra of the unknown peaks with the standard. nih.govcaymanchem.com

Method Validation : High-purity standards are used to validate the performance of analytical methods, including determining parameters like limits of detection (LOD), limits of quantitation (LOQ), linearity, and recovery. nih.gov

Quantification : For quantitative analysis, a standard curve is created by measuring the analytical response to known concentrations of the pure standard. sigmaaldrich.com This calibration allows for the precise determination of the concentration of 1,2-Dioleoyl-3-stearoyl-rac-glycerol in the sample being tested.

The development of such standards involves rigorous purification, often using chromatographic techniques, to remove isomeric and other impurities. nih.gov The final product is thoroughly characterized to confirm its structure and assess its purity, ensuring it is suitable for use as a reliable benchmark in analytical research. diva-portal.org

Table 2: Properties of 1,2-Dioleoyl-3-stearoyl-rac-glycerol as a Reference Standard

| Property | Value/Description | Reference(s) |

|---|---|---|

| Chemical Formula | C₅₇H₁₀₆O₆ | caymanchem.com |

| Molecular Weight | 887.5 g/mol | caymanchem.com |

| Common Purity | ≥98% | caymanchem.combiomol.com |

| Physical Form | Solid | caymanchem.com |

| Solubility | Soluble in chloroform (B151607) and methanol | caymanchem.combiomol.com |

| Primary Analytical Uses | Compound identification, method validation, and quantification in GC, HPLC, and MS. | nih.govgerli.com |

Structural Function Relationships and Polymorphism in 1,2 Dioleoyl 3 Stearoyl Rac Glycerol

Influence of Acyl Chain Composition and Positional Isomerism on Biological and Metabolic Outcomes

The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as positional isomerism, significantly influences the physical, chemical, and biological properties of triacylglycerols (TAGs). In 1,2-Dioleoyl-3-stearoyl-rac-glycerol, two unsaturated oleic acid chains are located at the sn-1 and sn-2 positions, while a saturated stearic acid chain is at the sn-3 position. This asymmetric structure (classified as an SUU-type TAG, where S is saturated and U is unsaturated) results in different metabolic and biological outcomes compared to its symmetric positional isomer, 1,3-Dioleoyl-2-stearoyl-rac-glycerol (OSO or U-S-U type).

The asymmetrical structure of 1,2-Dioleoyl-3-stearoyl-rac-glycerol (also referred to as SOO) creates greater steric hindrance compared to the more symmetrical OSO isomer. nih.gov This structural disruption affects its crystallization behavior, a key factor in the texture and stability of fat-based products. nih.gov For instance, due to its asymmetry, the most stable polymorphic form observed for SOO is often the β' form, a characteristic shared with other asymmetric mixed-acid TAGs. ub.edu In contrast, more symmetrical TAGs can more readily achieve the most stable β form. This difference in crystalline stability directly impacts physical properties like melting point and hardness.

Polymorphism and Crystalline Microstructure

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal forms, each with a different molecular arrangement and physical properties. Triacylglycerols like 1,2-Dioleoyl-3-stearoyl-rac-glycerol exhibit complex polymorphic behavior, which is critical in food, pharmaceutical, and cosmetic applications. researchgate.netub.edu

Triacylglycerols typically exhibit three main polymorphic forms, designated α, β', and β, in order of increasing stability and melting point. researchgate.net These forms are distinguished by the packing of their aliphatic chains in the crystal lattice, known as the subcell structure. researchgate.net

α (Alpha) Form: This is the least stable polymorph and has the lowest melting point. It is characterized by a hexagonal (H) subcell packing, which allows for rotational freedom of the acyl chains. researchgate.net The α form is typically obtained through rapid cooling of the molten TAG. atlantis-press.com

β' (Beta-prime) Form: This form has intermediate stability and is characterized by an orthorhombic perpendicular (O⊥) subcell. researchgate.net For many asymmetric TAGs, including those similar in structure to 1,2-Dioleoyl-3-stearoyl-rac-glycerol, the β' form is the most stable polymorph that can be practically obtained. ub.edu

β (Beta) Form: This is the most stable polymorph with the highest melting point and is characterized by a triclinic parallel (T∥) subcell packing. researchgate.net This dense packing arrangement is often more difficult to achieve in asymmetric molecules due to steric hindrance. nih.gov

The polymorphic forms of the related isomer 1,3-dioleoyl-2-stearoylglycerol (B31370) (OSO) have been studied, revealing a series of irreversible transitions from α→β'→β. nih.gov

Interactive Table: Characteristics of Common TAG Polymorphs

| Polymorphic Form | Relative Stability | Subcell Structure | Typical Method of Formation |

|---|---|---|---|

| α (Alpha) | Least Stable | Hexagonal | Rapid cooling from melt |

| β' (Beta-prime) | Metastable | Orthorhombic Perpendicular | Slower cooling or transformation from α form |

| β (Beta) | Most Stable | Triclinic Parallel | Very slow cooling or transformation from β' form |

The crystallization of 1,2-Dioleoyl-3-stearoyl-rac-glycerol from its molten state involves two main steps: nucleation and crystal growth. nih.gov The specific polymorphic form that crystallizes depends on kinetic factors, primarily the degree of supercooling (the difference between the melting and crystallization temperatures). nih.gov

Once a less stable form like α crystallizes, it can transform into more stable forms. These transformations can occur through two primary pathways:

Solid-State Transformation: The crystal structure rearranges directly from one polymorphic form to another without melting. This is a slower process.

Melt-Mediated Transformation: The less stable form melts and then recrystallizes into a more stable form. This process is generally faster than solid-state transformations. ub.edu

For the related isomer OSO, a series of irreversible transitions (α→β'→β) have been observed. nih.gov The initial stage involves the conformational ordering of the saturated stearoyl chains, followed by the ordering of the unsaturated oleoyl (B10858665) chains in the final transition to the β form. nih.gov The specific pathway and rate of these transformations are highly dependent on the heating rate applied to the sample. researchgate.netnih.gov

The thermal history of a TAG, particularly the rates of cooling and heating, has a profound impact on its crystalline behavior. ub.edu Controlling these rates allows for the targeted formation of specific polymorphic forms. researchgate.net

Cooling Rate: The rate at which molten fat is cooled determines the initial polymorphic form.

Fast Cooling: High cooling rates (e.g., 15°C/min) provide less time for molecular ordering, favoring the crystallization of the least stable α form. ub.eduatlantis-press.com This results in a larger number of smaller crystals. atlantis-press.com

Slow Cooling: Slower cooling rates (e.g., 0.5°C/min) allow sufficient time for molecules to arrange into more stable configurations, leading to the formation of β' and sometimes β polymorphs. ub.eduatlantis-press.comnih.gov This process typically produces fewer, but larger, crystals. atlantis-press.com

Heating Rate: The rate at which a crystallized fat is heated influences the pathways of polymorphic transformations.

Fast Heating: Rapid heating can cause less stable forms to melt directly before they have time to transform into more stable ones.

Slow Heating: Slower heating provides the necessary time and energy for melt-mediated or solid-state transformations to occur, allowing for the progression from α to β' and potentially to β. ub.edunih.gov

Studies on various TAGs have consistently shown that obtaining larger quantities of more stable forms (like β' and β) is favored by slow cooling and heating rates, whereas less stable polymorphs are obtained with increased rates. ub.edunih.gov

Interactive Table: Effect of Thermal Rates on Polymorphism

| Process | Rate | Outcome | Resulting Polymorph(s) |

|---|---|---|---|

| Cooling | Fast | Favors kinetic trapping in a less ordered state | α (less stable) |

| Slow | Allows time for molecular arrangement into stable forms | β', β (more stable) | |

| Heating | Fast | Melting of metastable forms before transformation can occur | - |

| Slow | Enables transformation to more stable forms | β', β (from α or β') |

Phase Behavior of Binary and Multicomponent Glycerolipid Systems

The phase behavior of TAG binary mixtures can be complex, often resulting in one of several phenomena:

Solid Solution: The two TAGs are fully miscible in the solid state and crystallize together in a single lattice. This typically occurs when the molecules have very similar structures. researchgate.net

Eutectic System: The two TAGs are miscible in the liquid state but immiscible in the solid state. Upon cooling, each component crystallizes separately. The mixture has a single melting/crystallization point (the eutectic point) that is lower than the melting points of the individual components. This behavior is common when the molecular shapes are significantly different. researchgate.netnih.gov

Molecular Compound: Specific interactions between two different TAGs lead to the formation of a new crystalline structure with a fixed stoichiometric ratio (e.g., 1:1). researchgate.net This molecular compound has its own distinct thermal properties and polymorphic forms. Formation of molecular compounds has been observed in mixtures of symmetric and asymmetric TAGs, such as 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS) and 1,3-dioleoyl-2-stearoyl-sn-glycerol (OSO). researchgate.net

The phase behavior of mixtures containing positional isomers, such as 1,2-Dioleoyl-3-stearoyl-rac-glycerol (an asymmetric TAG) and its symmetric counterpart, can be particularly intricate, potentially leading to the formation of eutectic mixtures or molecular compounds depending on the precise composition and thermal conditions. researchgate.netnih.gov

Interfacial and Bulk Interactions between Distinct Triacylglycerol Species

The physical and functional properties of fats and oils are profoundly influenced by the complex interplay between their constituent triacylglycerol (TAG) species. The interactions at both the interfaces of growing crystals and within the bulk liquid and solid phases dictate the crystallization kinetics, polymorphic behavior, and ultimately the macroscopic characteristics of the material, such as texture and melting profile. This section explores the interfacial and bulk interactions of 1,2-Dioleoyl-3-stearoyl-rac-glycerol (OOS) with other TAGs, drawing on findings from studies of binary and more complex lipid systems.

The molecular structure of a TAG, including the chain length and degree of saturation of its fatty acid residues, as well as their positional distribution on the glycerol backbone, is a primary determinant of its interaction with other TAGs. In mixtures, differences in the molecular architecture of constituent TAGs can lead to complex phase behaviors, including the formation of eutectic or monotectic systems, and in some cases, molecular compounds.

Research on binary mixtures of TAGs has provided significant insights into their solid-state miscibility and interaction. For instance, studies on mixtures analogous to those containing OOS, such as those involving 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) and 1,2-dioleoyl-3-palmitoyl-rac-glycerol (B1630508) (OOP), have demonstrated immiscible eutectic behavior in both metastable and stable polymorphic forms. fao.org This immiscibility is attributed to significant differences in the glycerol conformation of the constituent TAGs, which appears to be a dominant factor governing molecular interactions, alongside acyl chain packing and methyl end stacking. fao.org

In the context of OOS, its interaction with symmetric TAGs like 1,3-distearoyl-2-oleoyl-glycerol (SOS) has been investigated. These studies reveal that the crystallization and polymorphic transformation behavior of mixtures are heavily dependent on the composition. mdpi.com In mixtures with compositions near the pure components, the behavior is largely dictated by that of the dominant TAG. However, as the composition approaches an equimolecular ratio, the influence of each TAG on the other becomes more pronounced. mdpi.com

The cooling rate during crystallization is another critical factor that modulates the interactions between different TAG species. Faster cooling rates tend to trap less stable polymorphic forms, such as the α-form, by limiting the time available for molecular rearrangement into more stable configurations. Conversely, slower cooling allows for the formation of more stable polymorphs like β' and β. In binary systems, the cooling rate can influence the observed phase behavior, for instance, by shifting the composition of an apparent eutectic point. nih.gov

The following table summarizes the expected phase behavior of 1,2-Dioleoyl-3-stearoyl-rac-glycerol (OOS) when mixed with other common triacylglycerols, based on principles derived from analogous systems.

| Interacting Triacylglycerol | Expected Phase Behavior with OOS | Governing Factors |

| 1,3-Distearoyl-2-oleoyl-glycerol (SOS) | Immiscible, Monotectic or Peritectic | Differences in molecular symmetry (asymmetric vs. symmetric), Glycerol conformation |

| 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) | Immiscible, Eutectic | Differences in both fatty acid composition and positional distribution, Glycerol conformation |

| Triolein (OOO) | Partial Miscibility | High proportion of unsaturated fatty acids leading to disordered packing |

| Tristearin (SSS) | Highly Immiscible | Large difference in melting points and saturation levels |

This table is generated based on principles from analogous systems and is for illustrative purposes.

The bulk interactions within a TAG mixture also influence the final crystal network and its properties. Even when two TAGs are immiscible in the solid state, forming separate crystals, the presence of a liquid phase containing both species affects the nucleation and growth of these crystals. The solubility of the crystallizing species in the liquid matrix, which is composed of the non-crystallizing TAGs, will dictate the driving force for crystallization. nih.gov

Q & A

Basic Research Questions

Q. How is 1,2-Dioleoyl-3-stearoyl-rac-glycerol synthesized and purified for research applications?

- Methodology : The compound is synthesized via a two-step process:

Initial esterification : Reacting isopropylideneglycerol with methyl stearate to form 1-stearoylglycerol after deprotection .

Acylation : Introducing oleic acid residues at the sn-1 and sn-2 positions using acyl chlorides in a pyridine medium .

- Purification : Achieve ≥98% purity using thin-layer chromatography coupled with flame ionization detection (TLC-FID) .

- Natural Sources : Found in sunflower, corn, soybean oils, and ostrich oil, though extraction requires chromatographic separation due to mixed lipid matrices .

Q. What analytical techniques are used to confirm the structure and purity of 1,2-Dioleoyl-3-stearoyl-rac-glycerol?

- Structural Confirmation :

- NMR Spectroscopy : Assigns fatty acid positional distribution (oleic acid at sn-1/sn-2, stearic acid at sn-3) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., LC-MS or GC-MS with isotopic standards like 1,2-Dioleoyl-rac-glycerol-13C3 for quantification) .